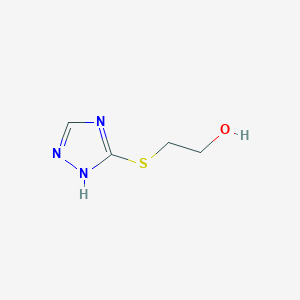
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is a compound that features a triazole ring, a sulfur atom, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol typically involves the alkylation of 1H-1,2,4-triazole-3-thiol with an appropriate alkylating agent. One common method is the reaction of 1H-1,2,4-triazole-3-thiol with 2-chloroethanol in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The choice of solvents, bases, and alkylating agents can be adjusted to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group to a chloride, which can then be further reacted with other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to the biological activity of the triazole ring.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is largely dependent on its interaction with biological targets. The triazole ring can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The sulfur atom can also participate in redox reactions, contributing to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-thiol: The parent compound, which lacks the ethanol group.
2-(1H-1,2,4-triazol-1-yl)ethanol: A similar compound where the sulfur atom is replaced with a nitrogen atom.
1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanol is unique due to the presence of both a sulfur atom and an ethanol group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c8-1-2-9-4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDDEVGIAWLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)
![2-(2-fluorophenyl)-7-thia-3,9-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaene-4,17-dione](/img/structure/B2670671.png)
![3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2670672.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2670678.png)

![3-tert-butyl-1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2670680.png)

![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)
![1-Tert-butyl-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2670684.png)

![4-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2670691.png)
